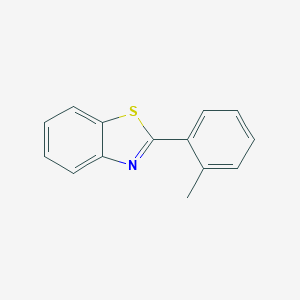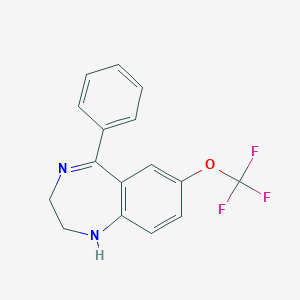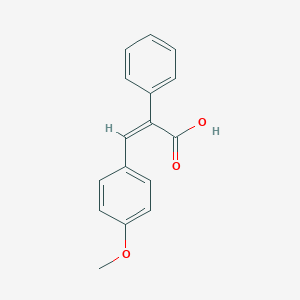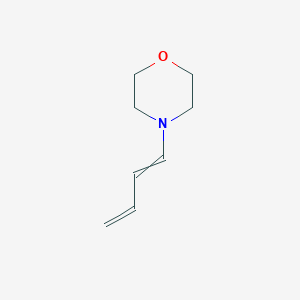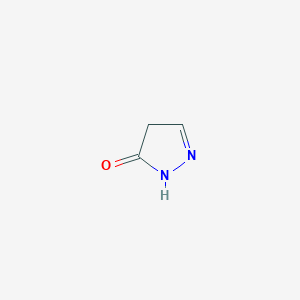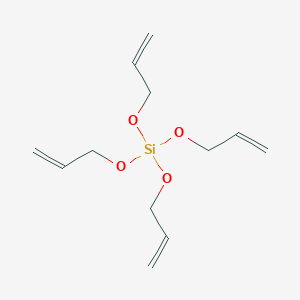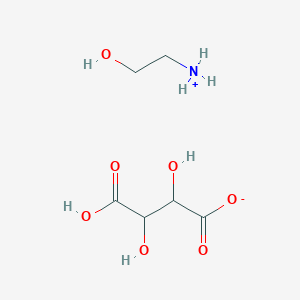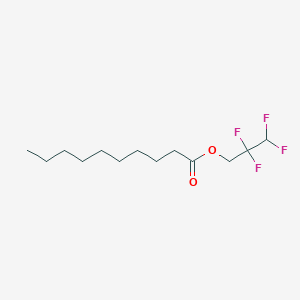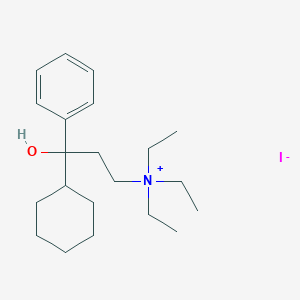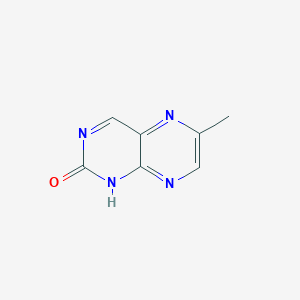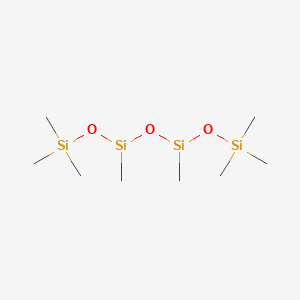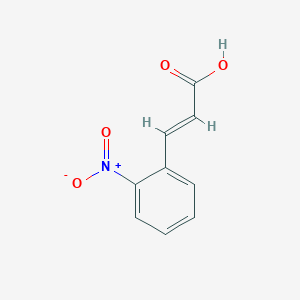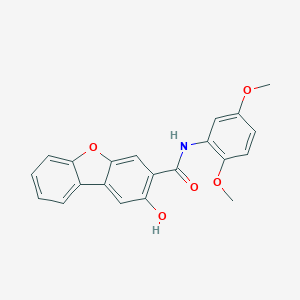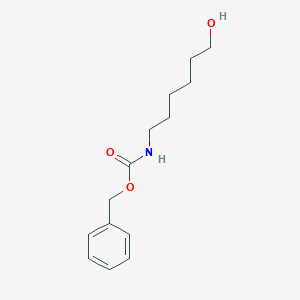
Benzyl (6-hydroxyhexyl)carbamate
概述
描述
Benzyl (6-hydroxyhexyl)carbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The specific structure of benzyl (6-hydroxyhexyl)carbamate suggests that it contains a benzyl group attached to a carbamate functional group, which is further linked to a 6-hydroxyhexyl moiety.
Synthesis Analysis
The synthesis of related carbamate compounds has been explored in several studies. For instance, an enantioselective synthesis of a benzyl carbamate derivative using an iodolactamization as a key step was described, highlighting the importance of stereochemistry in the synthesis of such compounds . Another study developed a new strategy for the preparation of hydroxamic acids, which are related to carbamates, using N-benzyloxy carbamic acid ethyl ester as a starting material . These methods demonstrate the versatility of synthetic approaches to carbamate derivatives.
Molecular Structure Analysis
The molecular structure of benzyl (6-hydroxyhexyl)carbamate would include a benzyl group, a carbamate group, and a 6-hydroxyhexyl chain. The presence of the hydroxy group may influence the compound's reactivity and interaction with biological targets. The structure-activity relationship is crucial in the development of new compounds with potential biological applications, as seen in the study of benzo[a]carbazole derivatives, where the position of hydroxy groups significantly affected estrogen receptor binding affinities .
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including hydrolysis, which can release the parent amines and carbon dioxide. The reactivity of carbamates with stabilized carbon nucleophiles has been explored to give functionalized protected hydroxamic acids . Additionally, carbamates can be used as intermediates in the synthesis of other complex molecules, such as in the gold(I)-catalyzed intramolecular hydroamination of alkynyl carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl (6-hydroxyhexyl)carbamate would be influenced by its functional groups. The hydroxy group could contribute to the compound's solubility in polar solvents, while the benzyl group could affect its hydrophobicity. The carbamate group itself is known for its stability compared to esters and amides, which can be relevant in the context of drug design and delivery. For example, carbamate prodrugs have been evaluated for their potential to release parent drugs in biological media .
科学研究应用
Antibacterial Agents : Some carbamates, including Benzyl (6-hydroxyhexyl)carbamate derivatives, have shown potent inhibitory activity against Gram-positive bacteria, including drug-resistant strains (Liang et al., 2020).
Catalyst in Chemical Reactions : These compounds have been used as catalysts in chemical reactions, such as the intramolecular hydroamination of allenes. This application is important for the synthesis of various organic compounds, including those with potential pharmaceutical applications (Zhang et al., 2006).
Inhibitors of Acetyl- and Butyrylcholinesterase : Benzyl (6-hydroxyhexyl)carbamate derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of neurodegenerative diseases such as Alzheimer's disease (Kos et al., 2021).
Potential in Treating Tuberculosis : Derivatives of Benzyl (6-hydroxyhexyl)carbamate have shown promise as antitubercular agents, demonstrating good inhibitory activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis (Cheng et al., 2019).
Drug Delivery Systems : In the field of drug delivery, these carbamates have been used to improve the solubility and bioavailability of drugs. They have been employed in the synthesis of poly(ethylene glycol) prodrugs for amino-containing compounds, aiding in the solubilization and extending plasma circulating half-lives of drugs (Greenwald et al., 1999).
Chemical Synthesis and Modelling : Studies have also focused on the synthesis and molecular modeling of Benzyl (6-hydroxyhexyl)carbamate derivatives. These studies are important for understanding the chemical behavior and potential applications of these compounds (Hugo et al., 2019).
Anticholinesterase Activities : Further research has delved into the synthesis of novel carbamates and their anticholinesterase activities. This is significant in the context of developing treatments for diseases like Alzheimer's (Luo et al., 2005).
安全和危害
“Benzyl (6-hydroxyhexyl)carbamate” is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air and given artificial respiration if necessary .
属性
IUPAC Name |
benzyl N-(6-hydroxyhexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOQYRXPJQMWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400443 | |
| Record name | Benzyl (6-hydroxyhexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (6-hydroxyhexyl)carbamate | |
CAS RN |
17996-12-2 | |
| Record name | Benzyl (6-hydroxyhexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

